REACTION_CXSMILES
|
C[Si](C=[N+]=[N-])(C)C.[C:8]([C:11]1[CH:16]=[CH:15][C:14]([B:17]([OH:19])[OH:18])=[CH:13][CH:12]=1)([OH:10])=[O:9].[CH3:20]N(C=O)C>CCOCC>[CH3:20][O:9][C:8]([C:11]1[CH:12]=[CH:13][C:14]([B:17]([OH:19])[OH:18])=[CH:15][CH:16]=1)=[O:10]
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Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(=O)(O)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C=[N+]=[N-]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to obtain a clear solution
|
Type
|
STIRRING
|
Details
|
After stirring for an additional 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched
|
Type
|
ADDITION
|
Details
|
by adding acetic acid
|
Type
|
CONCENTRATION
|
Details
|
concentrating under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Residue was recrystallized from water
|
Type
|
CUSTOM
|
Details
|
to give product
|
Type
|
CUSTOM
|
Details
|
(Yield 0.81 9, 75%)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=C(C=C1)B(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |